(S)-Methyl 2-aminopentanoate hydrochloride

Beschreibung

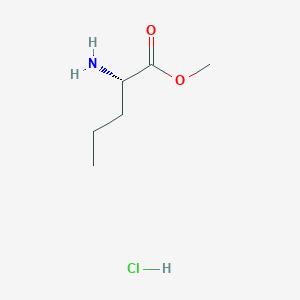

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

methyl (2S)-2-aminopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-4-5(7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODNYRVZHKRFIW-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556163 | |

| Record name | Methyl L-norvalinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56558-30-6 | |

| Record name | Methyl L-norvalinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Contemporary Chemical Synthesis Approaches

The preparation of (S)-Methyl 2-aminopentanoate hydrochloride can be broadly categorized into direct modification of L-norvaline and de novo syntheses that construct the molecule from achiral or different chiral precursors.

Esterification of L-Norvaline with Methanol (B129727) and Subsequent Hydrochloride Formation

The most direct and common method for synthesizing this compound is the esterification of L-norvaline with methanol, followed by the formation of the hydrochloride salt. This transformation is typically achieved using an acid catalyst or an activating agent to facilitate the reaction between the carboxylic acid and the alcohol.

One prevalent method involves the use of thionyl chloride (SOCl₂) in methanol. google.comresearchgate.net In this procedure, thionyl chloride is added cautiously to cold methanol, which generates hydrochloric acid and methyl sulfite (B76179) in situ. The in situ generation of HCl protonates the amino group and catalyzes the esterification of the carboxyl group. L-norvaline is then added to this acidic solution. The reaction mixture is often stirred at room temperature before being heated to reflux to drive the esterification to completion. google.com After the reaction, the solvent is evaporated, leaving the crude product, which can be purified by recrystallization. google.com

Another convenient and mild approach utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.govgoogle.com This system offers excellent yields and operational simplicity. The reaction involves adding TMSCl to a suspension of L-norvaline in methanol. The system generates HCl in situ, which catalyzes the esterification. The reaction typically proceeds smoothly at room temperature over several hours. nih.gov Evaporation of the solvent yields the desired product in high purity. nih.govgoogle.com

The general scheme for these esterification reactions is as follows:

Scheme 1: Esterification of L-Norvaline

(Image depicting the general reaction of L-Norvaline with methanol and an acid catalyst to yield this compound)

(Image depicting the general reaction of L-Norvaline with methanol and an acid catalyst to yield this compound)

| Reagent System | Temperature | Reaction Time | Yield | Reference |

| SOCl₂ / Methanol | -10°C to 70°C | 8-12 hours | 60-65% | google.com |

| TMSCl / Methanol | Room Temp. | 12-24 hours | Good to Excellent | nih.gov |

Reflux Methods for L-Norvaline Methyl Ester Synthesis

To ensure the complete conversion of L-norvaline to its methyl ester, refluxing the reaction mixture is a common strategy, particularly in the thionyl chloride/methanol method. google.comgoogle.com After the initial mixing of reactants at a lower temperature (e.g., -10°C to 0°C), the temperature is raised to the boiling point of methanol (around 60-70°C). google.com

The reflux period can range from several hours to overnight, typically between 7 and 9 hours. google.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). google.com The elevated temperature provides the necessary activation energy to overcome the kinetic barrier of the esterification, ensuring a high conversion rate. Once the reaction is complete, a simple work-up involving distillation of the excess methanol under reduced pressure affords the crude hydrochloride salt, which is then purified, often by recrystallization from a solvent mixture like methanol and diethyl ether. google.com

Multi-step Organic Synthesis from Precursor Compounds

One such pathway begins with n-valeric acid. google.com The synthesis involves several key transformations:

Halogenation: The α-carbon of the carboxylic acid is halogenated, typically via a Hell-Volhard-Zelinsky-type reaction, to produce an α-bromo or α-chloro pentanoic acid.

Amination: The α-halo acid is then subjected to amination, where the halogen is displaced by an amino group, often using ammonia (B1221849). This step typically produces a racemic mixture of norvaline.

Resolution: The resulting DL-norvaline must be resolved to isolate the desired L-enantiomer. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid or base, followed by separation and liberation of the pure enantiomer.

Esterification: Finally, the resolved L-norvaline is esterified using one of the methods described previously (e.g., SOCl₂/MeOH) to yield (S)-Methyl 2-aminopentanoate, which is then converted to its hydrochloride salt. google.comgoogle.com

Another strategy involves the synthesis and resolution of an intermediate like 2-aminobutanamide (B112745) hydrochloride, which can be adapted for norvaline synthesis. google.compatsnap.com This involves preparing a racemic amide, resolving it using a chiral acid like L-tartaric acid, and then converting the resolved intermediate to the final amino ester hydrochloride. google.com

Asymmetric Synthesis Routes

Asymmetric synthesis provides a powerful means to directly obtain the enantiomerically pure target compound without the need for classical resolution. These methods involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a key bond-forming reaction.

Stereoselective conjugate addition reactions can be employed to construct the chiral α-amino acid backbone. One advanced approach involves the synergistic use of dual metal catalysts, such as Palladium and Copper, for an umpolung 1,5-conjugate addition. researchgate.net In this type of reaction, an amino acid moiety can be added to the γ-position of a conjugated ester with high diastereo- and enantioselectivity. researchgate.net By carefully selecting the chiral ligands for each metal, it is possible to control the absolute configuration of the newly formed stereocenter, providing access to the desired (S)-enantiomer.

Another strategy is based on the radical conjugate addition to α,β-unsaturated α-nitro esters. nih.gov The resulting α-nitro ester adducts, which contain the desired carbon skeleton, can then be elaborated in two steps—reduction of the nitro group to an amine and hydrolysis of the ester if necessary—to furnish the target β-substituted α-amino acid derivative. nih.gov

Ruthenium-catalyzed asymmetric reductive amination (ARA) is a highly efficient and atom-economical method for synthesizing chiral amines from prochiral ketones. rsc.org To synthesize (S)-Methyl 2-aminopentanoate, the corresponding α-keto ester, methyl 2-oxopentanoate (B1239548), would serve as the starting material.

The reaction proceeds by treating the α-keto ester with an ammonia source (like ammonium (B1175870) salts) and a molecular hydrogen source (H₂) in the presence of a chiral ruthenium catalyst. nih.gov The catalyst, typically composed of a ruthenium precursor and a chiral phosphine (B1218219) ligand, facilitates the stereoselective reduction of the in situ-formed imine intermediate. This method is known for its high yields and excellent enantioselectivities (often >99% ee) under relatively mild conditions. rsc.orgnih.gov The versatility and high efficiency of Ru-catalyzed ARA make it a state-of-the-art approach for accessing enantiopure amino esters. nih.gov

Biocatalytic and Enzymatic Synthesis Routes

The quest for greener and more efficient manufacturing processes has positioned biocatalysis at the forefront of chiral amine synthesis. Enzymes, with their inherent stereoselectivity, offer a powerful alternative to traditional chemical methods, often obviating the need for complex protection and deprotection steps and reducing environmental impact.

Enzymatic Methods Utilizing Aminotransferases

Aminotransferases (ATs), or transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. nih.gov This capability makes them highly valuable for the asymmetric synthesis of chiral amines. The synthesis of L-norvaline, the parent amino acid of (S)-Methyl 2-aminopentanoate, has been successfully demonstrated using transaminases.

In one notable approach, a bi-enzyme system employing a branched-chain amino acid transaminase (BCAT) was utilized for the asymmetric synthesis of L-norvaline from its corresponding α-keto acid, 2-oxopentanoic acid. nih.gov To drive the reaction to completion, a dehydrogenase is typically included for cofactor regeneration. nih.gov The versatility and high enantioselectivity of transaminases make them prime candidates for the production of (S)-Methyl 2-aminopentanoate, provided a suitable keto ester substrate is used. Research in this area often focuses on screening novel transaminases from diverse microbial sources to identify enzymes with the desired substrate specificity and stereoselectivity. nih.gov

Engineered Glutamate (B1630785) Dehydrogenase Systems

Glutamate dehydrogenase (GDH) naturally catalyzes the reversible reductive amination of 2-oxoglutarate to L-glutamate. While wild-type GDH exhibits strict substrate specificity, protein engineering has unlocked its potential for the synthesis of other amino acids. researchgate.net

While not directly targeting (S)-Methyl 2-aminopentanoate, significant research into engineered GDH systems has focused on the conversion of levulinic acid, a biomass-derived platform chemical, into aminopentanoic acids. For instance, engineered GDH from Escherichia coli has been developed to produce (R)-4-aminopentanoic acid. researchgate.net This demonstrates the feasibility of modifying the GDH active site to accommodate non-natural keto acid substrates.

Structure-guided protein engineering has been instrumental in altering the substrate specificity of GDH. By identifying key residues in the active site that interact with the substrate's side chain and carboxyl groups, researchers can introduce targeted mutations to accommodate new substrates. A landmark study successfully converted the substrate specificity of Clostridium symbiosum GDH (CsGluDH) from glutamate to aliphatic amino acids, including norvaline. researchgate.net The triple mutant K89L/S380A/A163G showed no detectable activity with its natural substrate but gained activity towards norvaline. researchgate.net This engineered enzyme represents a promising starting point for the development of a biocatalyst for the direct reductive amination of methyl 2-oxopentanoate to (S)-Methyl 2-aminopentanoate.

| Enzyme Source | Mutation(s) | Target Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Clostridium symbiosum (CsGluDH) | K89L/S380A/A163G | Norvaline, Methionine, Norleucine | Effectively converted substrate specificity from glutamate to aliphatic amino acids. | researchgate.net |

| Escherichia coli (EcGluDH) | K92V/T195S | 2-Ketobutyrate | Enhanced catalytic activity for smaller aliphatic keto acids. | researchgate.net |

| Halobacterium salinarum (HsGluDH) | K89L/A163G/S367A | Norvaline, Methionine, Norleucine | Relocation of key mutations to a different GDH also conferred activity towards aliphatic amino acids. | researchgate.net |

Transaminase-Based Cascade Reactions

Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, offer significant advantages in terms of process efficiency and reduced waste. Transaminases are frequently employed in such cascades. For the synthesis of (S)-Methyl 2-aminopentanoate, a cascade could be envisioned starting from an achiral precursor. For instance, an alcohol dehydrogenase could oxidize a corresponding amino alcohol to a keto ester, which is then aminated by a transaminase.

Alternatively, a deracemization cascade can be employed. This typically involves two enzymes with complementary stereoselectivity. For example, a D-amino acid oxidase could selectively oxidize the R-enantiomer of a racemic mixture of methyl 2-aminopentanoate to the corresponding keto ester. A transaminase present in the same pot could then convert this keto ester into the desired S-enantiomer, ultimately transforming the entire racemic mixture into a single, optically pure product. While specific cascades for (S)-Methyl 2-aminopentanoate are not extensively documented, the principles have been widely applied to other chiral amines and amino acids. nih.gov

Enzymatic Resolution of Racemic Mixtures

Kinetic resolution is a widely used biocatalytic strategy to separate enantiomers from a racemic mixture. This method relies on an enzyme that selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. For the production of (S)-Methyl 2-aminopentanoate, the enzymatic resolution of a racemic mixture of methyl 2-aminopentanoate is a viable approach.

Lipases are the most commonly employed enzymes for the kinetic resolution of racemic esters. nih.gov The process typically involves the selective hydrolysis or acylation of one enantiomer. In the case of racemic methyl 2-aminopentanoate, a lipase (B570770) could selectively hydrolyze the L-enantiomer ((S)-Methyl 2-aminopentanoate) to L-norvaline, which can then be separated from the unreacted D-enantiomer ((R)-Methyl 2-aminopentanoate). Alternatively, in a non-aqueous medium, a lipase can selectively acylate the L-enantiomer with an acyl donor, allowing for the separation of the acylated product from the unreacted D-enantiomer.

Several lipases have shown high selectivity in the resolution of amino acid esters. Notably, lipases from Pseudomonas species (e.g., Pseudomonas cepacia) and Candida species (e.g., Candida antarctica lipase B) are well-regarded for their high enantioselectivity in these reactions. nih.govrcsb.org The choice of solvent and the structure of the ester's alcohol moiety can significantly influence the reaction's efficiency and selectivity. nih.gov

| Lipase Source | Commonly Used For | Key Characteristics | Reference |

|---|---|---|---|

| Pseudomonas cepacia | Hydrolysis and acylation of amino acid esters | High enantioselectivity for a broad range of substrates. | rcsb.org |

| Candida antarctica Lipase B (CALB) | Acylation of amino esters | Excellent enantioselectivity and stability in organic solvents. | rcsb.org |

| Rhizopus sp. | Hydrolysis of amino acid esters | Effective for selective hydrolysis of L-amino acid esters. | nih.gov |

| Porcine Pancreas Lipase (PPL) | Hydrolysis of amino acid esters | A classic biocatalyst used in early resolution studies. | nih.gov |

Derivatization for Research Applications

Derivatization of this compound is a critical process for expanding its utility in research. By chemically modifying its structure, researchers can create new molecules for various scientific investigations, develop sensitive analytical methods, and generate stable intermediates for complex synthetic pathways.

The amino group of this compound serves as a versatile handle for the synthesis of a wide array of substituted pentanoate derivatives. These reactions typically involve the formation of new carbon-nitrogen or other heteroatom bonds, leading to compounds with altered chemical and physical properties.

A prominent method for derivatization is N-acylation , where the primary amine reacts with acylating agents like acid chlorides or anhydrides. This reaction is fundamental in peptide synthesis and for introducing various functional moieties. For instance, the reaction of this compound with an acid chloride in the presence of a base, such as triethylamine (B128534) or pyridine, yields the corresponding N-acyl derivative. The base is crucial to neutralize the hydrochloric acid salt and the HCl generated during the reaction. niscpr.res.in

Another significant transformation involves the reaction with orthoesters. For example, reacting an amino acid with triethyl orthoacetate (TEOA) can lead to concurrent N-acetylation and esterification. nih.gov This method provides a direct route to N-acetylated ethyl esters from the free amino acid.

Furthermore, substituted pyrimidine (B1678525) derivatives can be synthesized. While a direct example with this compound is not prevalent, a comparable synthesis using (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride demonstrates the formation of ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate. mdpi.com This reaction proceeds via microwave-assisted condensation with acetylacetone, suggesting a potential pathway for creating novel heterocyclic derivatives of (S)-Methyl 2-aminopentanoate. mdpi.com

Table 1: Examples of N-Acylation Reactions for Amino Esters

| Acylating Agent | Base | Product Type |

| Dichloroacetyl chloride | Pyridine | C-acylated derivative |

| Phenoxyacetyl chloride | Pyridine | Mixture of N- and C-acylated products |

| Triethyl orthoacetate (TEOA) | None (reflux in toluene) | N-acetyl ethyl ester |

This table illustrates various acylation strategies that can be adapted for this compound based on reactions with similar amino esters.

To enable sensitive and accurate detection in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), this compound is often derivatized. This process typically involves attaching a chromophoric or fluorophoric tag to the molecule.

Pre-column derivatization is a common strategy in HPLC. Reagents like o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are widely used. shimadzu.comthermofisher.com OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, which can be detected with high sensitivity. shimadzu.com FMOC-Cl also reacts with the amino group to produce a stable, fluorescent derivative. thermofisher.com These methods can be automated, allowing for high-throughput analysis. shimadzu.com

For the chiral separation of amino acid enantiomers, specific chiral derivatizing agents are employed. One such reagent is Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), an analogue of Marfey's reagent. nih.gov Derivatization with L-FDLA creates diastereomeric pairs that can be separated on a standard reversed-phase HPLC column, allowing for the quantification of individual enantiomers. nih.gov This is particularly useful for determining the enantiomeric purity of this compound.

In GC, derivatization is necessary to increase the volatility and thermal stability of amino acids. A two-step process involving esterification followed by acylation is common. For instance, the amino acid can be esterified with an alcohol (e.g., 2-chloropropanol) and then acylated with an agent like ethyl chloroformate to form diastereomers that can be separated on a non-chiral GC column. nih.gov

Table 2: Common Derivatization Reagents for Analytical Detection of Amino Acids

| Reagent | Technique | Detection Method | Purpose |

| o-Phthaldialdehyde (OPA) | HPLC | Fluorescence | Quantification of primary amines |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | HPLC | Fluorescence | Quantification of primary and secondary amines |

| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) | HPLC | UV/MS | Chiral separation of enantiomers |

| Ethyl chloroformate / 2-Chloropropanol | GC-MS | Mass Spectrometry | Enantioselective separation |

This table summarizes key derivatizing agents and their applications in the analysis of amino acids, which are applicable to this compound.

In multi-step organic synthesis, particularly in peptide synthesis, it is essential to temporarily mask the reactive amino group of this compound to prevent unwanted side reactions. nih.gov This is achieved through the use of protecting groups, which must be easy to introduce, stable under various reaction conditions, and readily removable without affecting other parts of the molecule. biosynth.com

The Boc group is acid-labile and is typically removed with a strong acid like trifluoroacetic acid (TFA). google.com Boc-protected (S)-Methyl 2-aminopentanoate would be used in a Boc-SPPS strategy, where the side-chain protecting groups are generally benzyl-based and are removed at the end of the synthesis with a very strong acid like hydrogen fluoride (B91410) (HF).

The Fmoc group , on the other hand, is base-labile and is removed with a mild base, commonly a solution of piperidine (B6355638) in dimethylformamide (DMF). creative-peptides.com This orthogonality allows for the use of acid-labile side-chain protecting groups (like tert-butyl), which remain intact during the Fmoc deprotection steps. iris-biotech.de The final cleavage from the resin and removal of side-chain protecting groups is accomplished with TFA. slideshare.net

Other protecting groups, such as the benzyloxycarbonyl (Cbz or Z) group, are also utilized, particularly in solution-phase synthesis. The Cbz group is typically removed by catalytic hydrogenation. peptide.com The selection of a protecting group strategy is dictated by the specific requirements of the synthetic target, including the presence of other functional groups and the desired final structure. nih.gov

Table 3: Key Protecting Groups for the Amino Functionality

| Protecting Group | Abbreviation | Cleavage Conditions | Common Application |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Boc-SPPS |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., piperidine in DMF) | Fmoc-SPPS |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation | Solution-phase synthesis |

This table outlines the most common protecting groups for amino acids, their standard deprotection conditions, and their primary applications in synthesis.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound.

¹H-NMR and ¹³C-NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the molecular structure of this compound.

¹³C-NMR spectra reveal the number of non-equivalent carbon atoms and their chemical environments. docbrown.info In the case of this compound, distinct signals would be observed for the carbonyl carbon of the ester, the alpha-carbon attached to the amino group, the methyl ester carbon, and the carbons of the pentyl chain. The chemical shifts of these carbons provide valuable structural information. docbrown.info

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Amino Acid Esters

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Ester Methyl (CH₃) | 3.5 - 3.8 | Singlet |

| ¹H | Alpha-Proton (α-CH) | 3.9 - 4.3 | Triplet |

| ¹H | Methylene (β-CH₂) | 1.7 - 2.0 | Multiplet |

| ¹H | Methylene (γ-CH₂) | 1.3 - 1.6 | Sextet |

| ¹H | Terminal Methyl (δ-CH₃) | 0.8 - 1.0 | Triplet |

| ¹³C | Carbonyl (C=O) | 170 - 175 | - |

| ¹³C | Alpha-Carbon (α-C) | 50 - 55 | - |

| ¹³C | Ester Methyl (O-CH₃) | 51 - 53 | - |

| ¹³C | Methylene (β-C) | 29 - 33 | - |

| ¹³C | Methylene (γ-C) | 18 - 22 | - |

| ¹³C | Terminal Methyl (δ-C) | 13 - 15 | - |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., HMBC, NOESY)

To gain deeper insights into the molecular structure and conformation, advanced 2D NMR techniques are employed.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is used to identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and confirming the connectivity of different functional groups within the molecule. For this compound, HMBC would show correlations between the ester methyl protons and the carbonyl carbon, as well as between the alpha-proton and the carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms. nih.gov This technique is crucial for determining the three-dimensional structure and conformation of molecules in solution. nih.govnih.gov In the context of this compound, NOESY can help to understand the preferred orientation of the side chain relative to the backbone. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. nih.gov

Electrospray Ionization-Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray Ionization-Time-of-Flight (ESI-TOF) mass spectrometry is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amino acid esters. nih.gov In ESI, the sample is dissolved in a solvent and sprayed through a charged capillary, generating gas-phase ions. The time-of-flight analyzer then separates these ions based on their mass-to-charge ratio with very high accuracy. youtube.com For this compound, ESI-TOF would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺, allowing for the precise determination of its molecular weight. nih.gov

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a classic technique that involves bombarding the sample with high-energy electrons, causing fragmentation of the molecule. hmdb.ca The resulting fragmentation pattern is characteristic of the compound's structure and can be used for identification by comparing it to spectral libraries. hmdb.caacs.org While EI-MS is a harder ionization technique that may lead to extensive fragmentation of amino acid esters, the observed fragments can provide valuable structural information. acs.org Common fragmentation pathways for methyl esters of amino acids include the loss of the methoxycarbonyl group (-COOCH₃) and cleavage of the Cα-Cβ bond. researchgate.net

Table 2: Expected HRMS Data for (S)-Methyl 2-aminopentanoate

| Technique | Ionization Mode | Observed Ion | Exact Mass (m/z) |

| ESI-TOF | Positive | [M+H]⁺ | 132.1024 |

| EI-MS | - | [M]⁺ | 131.0946 |

| EI-MS | - | [M-OCH₃]⁺ | 100.0762 |

| EI-MS | - | [M-COOCH₃]⁺ | 72.0813 |

Note: The hydrochloride salt will dissociate in the ESI source, and the observed mass will be that of the free base.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity and, crucially for a chiral compound, the enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. heraldopenaccess.us To determine the enantiomeric excess, a chiral stationary phase (CSP) is employed. The CSP interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. The enantiomeric excess is then calculated based on the relative peak areas of the (S) and (R) enantiomers. uma.es Various types of chiral columns are available, and the choice depends on the specific properties of the analyte. google.com

Gas Chromatography (GC) can also be used for enantiomeric analysis, often after derivatization of the amino acid ester to increase its volatility. heraldopenaccess.us Chiral capillary columns are used to achieve the separation of the enantiomers.

The determination of enantiomeric excess is critical in many applications, as the biological activity of the two enantiomers of a chiral molecule can differ significantly. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of amino acid derivatives. For the enantiomeric resolution of this compound, chiral HPLC is indispensable. Research employs various types of chiral stationary phases (CSPs) to achieve separation from its (R)-enantiomer.

Commonly utilized CSPs include those based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives coated or covalently bonded to a silica (B1680970) support. yakhak.org For instance, amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) have shown high enantioselectivity for α-amino acid esters. yakhak.org The separation mechanism on these phases relies on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector, involving a combination of hydrogen bonding, π-π stacking, and steric interactions.

Another effective approach is ligand-exchange chromatography (LEC), where a chiral ligand, such as L-4-hydroxyproline, is part of the stationary phase or used as an additive in the mobile phase, typically complexed with a metal ion like Cu(II). nih.gov This technique achieves separation based on the differential stability of the diastereomeric ternary complexes formed. nih.gov Furthermore, macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, are effective for resolving underivatized amino acids and their esters due to their multiple chiral centers and functional groups that allow for ionic, hydrophobic, and hydrogen-bonding interactions. ankara.edu.tr

For purity analysis, achiral reversed-phase HPLC, often using a C18 column, is standard. The analysis may require derivatization of the amino group, for example with o-phthalaldehyde (B127526) (OPA), to introduce a chromophore for UV or fluorescence detection, enhancing sensitivity and selectivity. bldpharm.com

Table 1: HPLC Methods for the Analysis of Amino Acid Esters

| HPLC Method | Stationary Phase (Column) | Typical Mobile Phase | Detection | Primary Application |

|---|---|---|---|---|

| Chiral NP-HPLC | Polysaccharide-based (e.g., Chiralpak® IA, AD-H) | Hexane/2-Propanol | UV, Fluorescence (after derivatization) | Enantiomeric Purity |

| Chiral Ligand-Exchange | L-4-hydroxyproline bonded silica | Aqueous buffer with Cu(II) ions | UV | Enantiomeric Separation |

| Chiral (Macrocyclic Glycopeptide) | Teicoplanin-based (e.g., Astec® CHIROBIOTIC® T) | Polar organic or reversed-phase modifiers | LC-MS | Enantiomeric Separation (underivatized) |

| Reversed-Phase HPLC | Octadecylsilane (C18) | Acetonitrile/Water with acid modifier (e.g., TFA) | UV, ELSD, MS | Purity/Assay |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Compounds

Gas chromatography is a high-resolution separation technique, but its application to amino acids and their salts requires a crucial derivatization step to increase the analyte's volatility and thermal stability. mdpi.comnih.gov For this compound, the carboxylic acid group is already esterified. Therefore, derivatization primarily targets the primary amine.

A common and robust method is a two-step derivatization process. mdpi.com Although the methyl ester is already formed, a typical full derivatization for an amino acid starts with esterification (e.g., using 2M HCl in methanol), followed by acylation of the amino group. mdpi.com For the title compound, only the second step is necessary. Acylation is frequently performed using fluorinated anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), which react with the amino group to form a stable, volatile amide. mdpi.comnih.gov These fluorinated derivatives are highly electronegative, which enhances their sensitivity in electron capture detection or provides characteristic fragmentation in mass spectrometry.

Upon introduction into the mass spectrometer, the derivatized molecule undergoes electron ionization (EI), leading to fragmentation. The resulting mass spectrum serves as a molecular fingerprint. For an N-acylated methyl aminopentanoate, characteristic fragments would include the loss of the methoxycarbonyl group (-COOCH₃) and fragmentation of the alkyl side chain. The specific fragmentation pattern allows for unambiguous identification of the original molecule's structure. sigmaaldrich.com

Table 2: GC-MS Derivatization and Expected Fragmentation

| Derivatizing Agent (for -NH₂) | Resulting Derivative | Key MS Fragmentation Pathways |

|---|---|---|

| Pentafluoropropionic Anhydride (PFPA) | N-Pentafluoropropionyl-(S)-Methyl 2-aminopentanoate | Loss of methoxycarbonyl group [M - 59]⁺, Loss of propyl group [M - 43]⁺, Fragments characteristic of the PFP-amide |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | N-tert-butyldimethylsilyl-(S)-Methyl 2-aminopentanoate | Loss of tert-butyl group [M - 57]⁺, Loss of methoxycarbonyl group [M - 59]⁺ |

Optical Rotation and Chiroptical Spectroscopy (e.g., Circular Dichroism)

The chirality of this compound is fundamentally characterized by its interaction with plane-polarized light. Optical rotation measures the angle to which the plane of polarized light is rotated when passed through a solution of the chiral compound. libretexts.org The specific rotation, [α], is a characteristic physical property of a chiral substance, dependent on temperature, solvent, and the wavelength of light used (typically the sodium D-line, 589 nm). wikipedia.org For an (S)-enantiomer, the direction of rotation can be either positive (dextrorotatory, +) or negative (levorotatory, -). Its corresponding (R)-enantiomer will have a specific rotation of equal magnitude but opposite sign. libretexts.org The specific rotation is highly sensitive to the solvent used due to differing solute-solvent interactions, such as hydrogen bonding. researchgate.net

Circular Dichroism (CD) spectroscopy provides more detailed structural information. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference (ΔA) against wavelength. Chiral molecules exhibit characteristic CD signals, known as Cotton effects, in the region of their UV-Vis chromophores. For amino acid esters, the n → π* transition of the carbonyl group in the ester function is a key chromophore that gives rise to a CD signal, typically in the 200-240 nm range. nih.gov The sign and intensity of the Cotton effect are directly related to the absolute configuration of the stereocenter. nih.govmdpi.com This makes CD an effective tool for confirming the enantiomeric identity and assessing the absolute configuration of amino acid esters. mdpi.com

Table 3: Chiroptical Properties and Methods

| Technique | Principle | Information Obtained | Expected Observation for (S)-Methyl 2-aminopentanoate HCl |

|---|---|---|---|

| Polarimetry | Measures rotation of plane-polarized light. | Specific Rotation [α]: magnitude and sign (+/-). | A specific, reproducible value (sign depends on solvent, temperature). The opposite sign to the (R)-enantiomer. |

| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light. | Cotton effect spectrum (sign and λmax). | A characteristic CD spectrum with a Cotton effect associated with the ester chromophore, which is a mirror image of the (R)-enantiomer's spectrum. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound will display characteristic absorption bands corresponding to its constituent parts: the ammonium salt, the methyl ester, and the alkyl chain.

The presence of the hydrochloride salt means the primary amine is protonated to an ammonium group (-NH₃⁺). This gives rise to characteristic N-H stretching vibrations, which typically appear as a broad band in the 3200-2800 cm⁻¹ region. Asymmetric and symmetric bending vibrations for the -NH₃⁺ group are expected around 1600-1575 cm⁻¹ and 1550-1500 cm⁻¹, respectively.

The ester functional group is identified by two prominent bands. The C=O (carbonyl) stretching vibration is one of the most intense peaks in the spectrum, expected in the range of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester are also strong and typically appear as two bands in the 1300-1000 cm⁻¹ region. Additionally, C-H stretching vibrations from the alkyl chain (propyl group) and the methyl ester will be observed just below 3000 cm⁻¹.

Table 4: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretch | 3200 - 2800 | Strong, Broad |

| Ammonium (-NH₃⁺) | N-H Bend (asymmetric) | 1600 - 1575 | Medium |

| Ester (C=O) | C=O Stretch | 1750 - 1735 | Strong, Sharp |

| Ester (C-O) | C-O Stretch | 1300 - 1000 | Strong |

| Alkyl (C-H) | C-H Stretch | 2960 - 2850 | Medium |

X-ray Crystallography for Absolute Configuration and Structural Confirmation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For a chiral compound like this compound, this technique provides unambiguous proof of its molecular connectivity, conformation, and, most critically, its absolute configuration.

The method involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. This map is then interpreted to determine the precise location of each atom in the crystal lattice.

To determine the absolute configuration (i.e., to distinguish the (S)- from the (R)-enantiomer), anomalous dispersion effects are utilized. By carefully selecting the X-ray wavelength near an absorption edge of one of the atoms in the crystal (often a heavier atom like chlorine from the hydrochloride salt), subtle differences in the diffraction pattern (the breakdown of Friedel's law) can be measured. This allows for the direct determination of the absolute spatial arrangement of the atoms, confirming the assigned (S)-stereochemistry without reference to any other chiral compound. The resulting structural data, including bond lengths, bond angles, and torsion angles, provide the ultimate confirmation of the compound's identity and stereointegrity.

Significance As a Research Chemical and Building Block

(S)-Methyl 2-aminopentanoate hydrochloride is a versatile research chemical primarily used as a building block in organic synthesis. ontosight.aichemimpex.com Its bifunctional nature, possessing both a reactive amino group (once deprotected) and an ester, makes it a valuable precursor for a wide range of more complex molecules.

In pharmaceutical development , it serves as an intermediate in the synthesis of various drug candidates. ontosight.aichemimpex.com Researchers utilize it in the construction of novel molecules targeting a variety of biological pathways, including those involved in metabolic and neurological disorders. chemimpex.comchemimpex.com

In the field of peptide synthesis , it is used to incorporate the non-proteinogenic amino acid norvaline into peptide chains. chembk.comrsc.org The methyl ester protects the C-terminus while the N-terminus can be coupled with other amino acids. This allows for the creation of modified peptides with potentially unique biological activities. chemimpex.com

Furthermore, it finds application in biochemical research for studies related to amino acid metabolism and protein engineering. chemimpex.comchemimpex.com Its use allows scientists to probe the structure-activity relationships of proteins and enzymes.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Chiral Building Block in Complex Molecule Synthesis

The primary utility of (S)-Methyl 2-aminopentanoate hydrochloride lies in its role as a chiral building block. The concept of the "chiral pool" involves using abundant, enantiopure natural products like amino acids and sugars as starting materials for complex syntheses. eurekaselect.comresearchgate.netwikipedia.orgnih.gov This strategy is a cornerstone of sustainable and efficient organic synthesis, as it transfers the inherent chirality of the starting material to the target molecule, circumventing the need for often complex and costly asymmetric synthesis or chiral resolution steps. eurekaselect.comresearchgate.net this compound, as a derivative of (S)-norvaline, provides a readily available source of (S)-2-aminopentanoic acid functionality, making it a key component in the construction of sophisticated organic molecules.

The structural motifs provided by non-proteinogenic amino acids are frequently found in pharmaceutically active compounds, where they can enhance potency, selectivity, and pharmacokinetic properties. This compound serves as a precursor for introducing the (S)-norvaline scaffold into such molecules.

A prominent example is in the synthesis of renin inhibitors. Renin is a proteolytic enzyme that plays a critical role in the regulation of blood pressure, making it a key target for antihypertensive drugs. scilit.com The design of potent renin inhibitors often involves mimicking the transition state of the cleavage of angiotensinogen. nih.gov Research in this area has shown that inhibitors containing modified amino acid residues can exhibit high potency. For instance, compounds incorporating norstatine analogs, where the side chain alkyl group is varied, have been synthesized to probe the structure-activity relationship. nih.gov The n-propyl side chain of the norvaline moiety, provided by (S)-Methyl 2-aminopentanoate, is crucial for optimizing interactions within the enzyme's active site.

Another significant application is in the development of anti-cancer therapeutics. A related derivative, tert-butyl (2S)-2-aminopentanoate, is utilized in the synthesis of Nirogacestat , a gamma-secretase inhibitor approved for the treatment of desmoid tumors. In the synthetic route, the aminopentanoate fragment is coupled with another chiral intermediate to construct the core of the final drug molecule. This highlights the importance of this chiral building block in accessing complex pharmaceutical agents.

Table 1: Examples of Pharmaceutical Scaffolds Incorporating the (S)-2-Aminopentanoate Moiety

| Pharmaceutical Target | Role of (S)-2-Aminopentanoate Moiety | Therapeutic Area |

| Renin | Provides the P1 side chain for inhibitor binding in the enzyme's active site. | Hypertension |

| Gamma-secretase (Nirogacestat) | Forms a key part of the pentanamide (B147674) backbone of the inhibitor. | Oncology |

Amino acid esters are fundamental starting materials for the synthesis of a wide array of nitrogen-containing heterocyclic compounds through cyclization and cyclocondensation reactions. While specific literature detailing the use of this compound is specialized, its reactivity is representative of α-amino acid esters, allowing it to be employed in well-established synthetic methodologies to construct chiral heterocycles such as lactams, piperidones, and diketopiperazines.

Lactams: γ- and δ-Lactams are core structures in many biologically active molecules. wikipedia.orguclouvain.be The intramolecular cyclization of amino esters can be induced to form these rings. For example, δ-amino esters can undergo smooth intramolecular cyclization to afford α-alkyl lactams. organic-chemistry.org By analogy, a suitably functionalized derivative of (S)-Methyl 2-aminopentanoate could be used to synthesize chiral δ-lactams (2-piperidinones).

Diketopiperazines (DKPs): These six-membered heterocyclic rings are formed by the condensation of two amino acids. google.comnih.gov They are prevalent in nature and exhibit a wide range of biological activities. nih.gov this compound can be used as a precursor for the synthesis of chiral DKPs. For instance, the self-condensation of (S)-Methyl 2-aminopentanoate would yield the corresponding disubstituted DKP, as outlined in the table below. This reaction is a straightforward method to create structurally complex and conformationally constrained scaffolds. google.comwhiterose.ac.uk

Table 2: Hypothetical Synthesis of a Chiral Diketopiperazine

| Reactant | Reaction Type | Product | Heterocycle Class |

| 2x (S)-Methyl 2-aminopentanoate | Self-condensation / Cyclization | (3S,6S)-3,6-dipropylpiperazine-2,5-dione | Diketopiperazine |

Piperidones: The piperidine (B6355638) ring is a ubiquitous scaffold in natural products and pharmaceuticals. mdma.chnih.gov Chiral piperidones, which are valuable intermediates, can be synthesized from amino acid derivatives through methods like intramolecular Mannich reactions or ring-closing metathesis of acyclic precursors derived from amino esters. mdma.chrsc.org

Incorporating non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to develop peptidomimetics. nih.gov These modified peptides often exhibit enhanced stability against enzymatic degradation, improved bioavailability, and constrained conformations that can lead to higher receptor affinity and selectivity.

(S)-Norvaline, being an isomer of the natural amino acids valine and leucine (B10760876), is an excellent candidate for such modifications. Replacing a proteinogenic amino acid with norvaline, using this compound as the synthetic precursor, allows researchers to probe the steric and hydrophobic requirements of a peptide-receptor interaction. The linear n-propyl side chain of norvaline provides different conformational constraints compared to the branched side chains of valine (isopropyl) or leucine (isobutyl).

This strategy has been applied to study the structure-activity relationships of peptide antibiotics. For example, analogs of Gramicidin S , a cyclic decapeptide antibiotic, have been synthesized where specific residues are replaced. In one study, analogs containing δ-hydroxy-L-norvaline were prepared to evaluate the role of certain residues in the peptide's antibacterial activity. nih.gov Such studies demonstrate how the incorporation of norvaline derivatives can elucidate the structural basis for biological function and lead to the design of new therapeutic agents. nih.gov

Contribution to the Synthesis of Biologically Active Compounds

The utility of this compound extends directly to the synthesis of a variety of biologically active compounds beyond established pharmaceuticals. The parent amino acid, (S)-norvaline, is known to be a competitive inhibitor of the enzyme arginase. lifetein.com By blocking arginase, norvaline increases the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS), thereby enhancing the production of nitric oxide (NO). lifetein.com This mechanism gives norvaline antihypertensive and anti-inflammatory properties. lifetein.com

Integration in Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. thieme-connect.de These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them ideal for creating libraries of compounds for drug discovery. nih.gov

Amino acids and their esters are excellent substrates for isocyanide-based MCRs, such as the Ugi reaction. thieme-connect.demdpi.com The Ugi 5-center-4-component reaction (U-5C-4CR) specifically utilizes an α-amino acid as a bifunctional component, providing both the amine and carboxylic acid functionalities. mdpi.comnih.gov this compound, after deprotection, can be directly employed in this reaction. It would react with a carbonyl compound (aldehyde or ketone), an isocyanide, and an alcohol to produce a complex, chiral, peptide-like structure in a single step. The n-propyl side chain of the norvaline moiety becomes one of the points of diversity in the final product.

Another relevant MCR is the Passerini reaction, which involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgorganicreactions.orgorganic-chemistry.org While the classic Passerini reaction does not use an amine, variations and subsequent transformations of its products are common. The versatility of amino esters makes them suitable for integration into such convergent synthetic strategies, enabling the rapid assembly of complex and functionally diverse molecules. nih.govorganicreactions.orgnih.gov

Table 3: Hypothetical Ugi 5-Center-4-Component Reaction (U-5C-4CR)

| Component 1 (Acid/Amine) | Component 2 (Carbonyl) | Component 3 (Isocyanide) | Component 4 (Alcohol) | Product Class |

| (S)-2-Aminopentanoic acid (from hydrochloride salt) | Aldehyde (R¹-CHO) | Isocyanide (R²-NC) | Methanol (B129727) (CH₃OH) | α,α'-Imino dicarboxylic acid derivative |

Applications in Developing Sustainable Chemical Processes

The use of this compound aligns with several key principles of green and sustainable chemistry. yale.eduacs.org Its origin as a derivative of a naturally occurring amino acid places it within the "chiral pool," offering a sustainable alternative to synthetic chiral auxiliaries or catalysts that may be derived from non-renewable sources or involve hazardous materials. eurekaselect.comresearchgate.net

The parent amino acid, (S)-norvaline, can be produced through enzymatic methods. For instance, recombinant leucine dehydrogenase has been used for the stereospecific synthesis of L-[¹⁵N]-norvaline from the corresponding α-keto acid, highlighting a bio-based route to this building block. biochim.ro Utilizing such renewable feedstocks is a core tenet of green chemistry. yale.edu

The application of this chiral building block directly supports several of the 12 Principles of Green Chemistry:

Use of Renewable Feedstocks: The parent amino acid can be sourced from biotechnological processes. biochim.ronih.gov

Atom Economy: Using a pre-formed chiral block in a synthesis maximizes the incorporation of its atoms into the final product, especially in MCRs. acs.org

Reduce Derivatives: Starting with an enantiopure compound from the chiral pool eliminates the need for protection/deprotection steps associated with resolving racemic mixtures or the waste generated by chiral auxiliaries. acs.orgnih.gov

Catalysis: Employing biocatalysis (enzymes) to produce the starting material is superior to many traditional chemical synthesis methods. biochim.ro

By providing a reliable and enantiomerically pure source of a specific chemical scaffold, this compound enables more efficient, less wasteful, and ultimately more sustainable synthetic routes to valuable complex molecules. eurekaselect.comnih.gov

Table 4: Alignment of this compound Use with Green Chemistry Principles

| Green Chemistry Principle | Application/Relevance |

| 1. Prevention | Use of the chiral pool reduces waste from resolution or asymmetric synthesis. |

| 2. Atom Economy | High incorporation of the building block's atoms into the final product. |

| 7. Use of Renewable Feedstocks | Parent amino acid is accessible via enzymatic/fermentation routes. biochim.ro |

| 8. Reduce Derivatives | Avoids steps needed for chiral resolution or asymmetric induction. acs.org |

Biochemical and Biological Research Applications

Investigation of Metabolic Pathways

The compound serves as a valuable tool for researchers investigating the intricate networks of metabolic reactions within cells. chemimpex.com

(S)-Methyl 2-aminopentanoate hydrochloride is a derivative of L-norvaline, an isomer of the proteinogenic amino acid valine. Unlike proteinogenic amino acids, non-proteinogenic amino acids are not directly incorporated into proteins during translation. However, they play crucial roles in various metabolic processes. L-norvaline and its derivatives, such as this compound, are of interest to researchers for their ability to act as inhibitors of enzymes like arginase. chemimpex.com This inhibitory action allows for the study of metabolic pathways where arginine metabolism is a key component. chemimpex.com The study of such non-proteinogenic amino acids helps in understanding cellular functions and the broader implications of amino acid metabolism. chemimpex.com

While the direct role of this compound in the production of bacterial metabolites is not extensively documented in publicly available research, the broader field of bacterial metabolism often involves the utilization and modification of amino acids. Bacteria are known to produce a vast array of secondary metabolites, some of which are derived from amino acids. Further research is required to specifically elucidate the potential involvement of this compound in the metabolic pathways of bacteria leading to the production of novel metabolites.

Mechanistic Studies of Biological Activities

The unique chemical structure of this compound has led to its use in the synthesis of compounds with potential biological activities, including those with immunomodulatory properties.

There is growing interest in the potential immunosuppressive effects of compounds derived from or synthesized using this compound.

Patents related to the synthesis of novel imidazole (B134444) compounds have identified derivatives that are candidates for modulating the immune system. google.comgoogle.com These compounds, which can be synthesized using this compound as a starting material, are being investigated for their potential to treat various conditions, including those related to the immune system. google.comgoogle.comgoogleapis.comgoogleapis.com The proposed mechanism involves the modulation of immune responses, although the specific pathways and cellular targets are part of ongoing research.

The potential for compounds synthesized from this compound to treat graft rejection and transplant rejection has been noted in patent literature. google.comgoogle.comgoogleapis.comgoogleapis.com These synthesized compounds are being explored as candidates for preventing the rejection of transplanted organs by the recipient's immune system. google.comgoogle.com While this compound itself is not the direct therapeutic agent, its role as a key building block in the synthesis of these potential immunosuppressants highlights its importance in the field of transplantation research. google.comgoogle.comgoogleapis.com

Neuroprotective Properties and Glutamate (B1630785) Signaling Modulation

There are no specific studies available that detail the neuroprotective properties of this compound. Research into the neuroprotective effects of various compounds is an active field, and glutamate signaling is a key area of interest due to its central role in excitotoxicity. nih.gov Excitatory amino acids and their analogues are often studied for their potential to modulate neuronal receptors and protect against neuronal damage. nih.gov However, specific research linking this compound to these mechanisms has not been found in the available scientific literature.

Potential Hypoglycemic Effects

The potential hypoglycemic effects of this compound have not been documented in published research. Studies on other amino acid derivatives have shown that they can influence glucose metabolism and insulin (B600854) secretion, making them a subject of interest in diabetes research. nih.govmedicalnewstoday.comresearchgate.net For instance, some amino acid derivatives have been shown to inhibit digestive enzymes like α-amylase and α-glucosidase, which can help in managing postprandial blood glucose levels. nih.gov However, no such investigations have been reported for this compound.

Interaction Studies in Biological Systems

Drug-Drug Interaction Research (e.g., Cytochrome P450 Enzymes)

There is no available data on the interaction of this compound with cytochrome P450 (CYP) enzymes. CYP enzymes are crucial for the metabolism of a vast number of drugs, and understanding how a compound interacts with these enzymes is vital for predicting potential drug-drug interactions. nih.govnih.gov Research in this area typically involves in vitro assays with human liver microsomes or recombinant CYP isoforms to determine if a compound acts as a substrate, inhibitor, or inducer of these enzymes. Such studies have not been conducted or reported for this compound.

Applications in Protein and Peptide Research

Production of Recombinant Proteins and Peptides

There is no documented use of this compound in the production of recombinant proteins and peptides. The incorporation of non-standard amino acids into proteins is a technique used to create proteins with novel properties or functions. nih.govnih.govlabome.comfrontiersin.org This is a specialized area of synthetic biology and protein engineering. While amino acid esters can be used in peptide synthesis to protect the carboxyl group, the specific application of this compound in recombinant protein expression systems has not been reported. acs.org

Incorporation into Custom Peptide Synthesis

The non-proteinogenic amino acid (S)-Methyl 2-aminopentanoate, also known as L-Norvaline methyl ester, serves as a valuable building block in the custom synthesis of peptides. Its hydrochloride salt, this compound (H-Nva-OMe·HCl), is particularly utilized in solid-phase peptide synthesis (SPPS) for the introduction of a norvaline residue at various positions within a peptide sequence. The methyl ester group provides temporary protection for the C-terminus of the norvaline residue during the coupling reactions.

The incorporation of non-standard amino acids like norvaline is a key strategy in peptidomimetic design to enhance the biological activity, stability, and conformational properties of synthetic peptides. Norvaline, being an isomer of valine, can be used to probe the structural and functional significance of side-chain branching at the β-carbon.

Research Findings in Peptide Synthesis

The primary method for incorporating this compound into a growing peptide chain is through standard solid-phase peptide synthesis protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. peptide.comnih.gov In this process, the peptide is assembled step-by-step while anchored to an insoluble resin support. nih.gov

The general procedure involves the following key steps:

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is removed, typically using a base like piperidine (B6355638) in a solvent such as dimethylformamide (DMF). rsc.org

Coupling: The free N-terminal amine of the peptide-resin is then coupled with the carboxylic acid of the incoming N-protected amino acid. In the context of incorporating this compound, it would typically be used as the initial amino acid esterified to the resin or as a building block with its N-terminus protected (e.g., as Fmoc-L-Norvaline) to be coupled to a growing peptide chain. The hydrochloride salt form necessitates the use of a base, such as diisopropylethylamine (DIEA), to neutralize the amine and facilitate coupling. rsc.org

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts. peptide.com

The efficiency of the coupling reaction can be influenced by several factors, including the specific amino acid sequence, the coupling reagents used, and the reaction conditions. nih.gov Common coupling reagents used in conjunction with amino acid hydrochlorides include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions like racemization. rsc.org More advanced coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also frequently employed to enhance coupling efficiency and speed up the synthesis process. rsc.org

While specific data on the coupling efficiency of this compound is not extensively detailed in comparative studies, the successful synthesis of norvaline-containing peptides indicates its compatibility with standard SPPS protocols. For instance, a series of protected L-norvaline homo-oligomers, from dimer to heptamer, were successfully prepared using the methyl ester as the C-terminal protecting group, demonstrating the feasibility of forming peptide bonds with this derivative.

The table below summarizes the key reagents and general conditions involved in the incorporation of amino acid esters like this compound in SPPS.

| Reagent/Condition | Role in Synthesis | Typical Examples |

| Solid Support (Resin) | Insoluble matrix for peptide assembly. | Wang resin, Rink amide resin |

| N-terminal Protecting Group | Temporarily blocks the N-terminus of the amino acid. | Fmoc, Boc |

| Deprotection Reagent | Removes the N-terminal protecting group. | 20% Piperidine in DMF (for Fmoc) |

| Coupling Reagent | Activates the carboxylic acid for peptide bond formation. | HBTU, HCTU, DIC/HOBt |

| Base (for hydrochloride salt) | Neutralizes the amine hydrochloride to the free amine. | Diisopropylethylamine (DIEA) |

| Solvent | Solubilizes reagents and swells the resin. | Dimethylformamide (DMF), Dichloromethane (DCM) |

The following table outlines the general steps for a typical coupling cycle in Fmoc-based solid-phase peptide synthesis, which would be applicable for the incorporation of a norvaline residue using its protected form.

| Step | Procedure | Purpose |

| 1 | Swell resin in an appropriate solvent (e.g., DMF). | Prepare the resin for the chemical reactions. |

| 2 | Fmoc deprotection with 20% piperidine in DMF. | Expose the N-terminal amine for the next coupling. |

| 3 | Wash the resin thoroughly. | Remove excess deprotection reagent and byproducts. |

| 4 | Couple the Nα-Fmoc-protected amino acid (e.g., Fmoc-L-Norvaline) using a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF. | Form the new peptide bond. |

| 5 | Wash the resin thoroughly. | Remove excess reagents and byproducts. |

| 6 | Repeat steps 2-5 for each subsequent amino acid. | Elongate the peptide chain. |

| 7 | Final cleavage from the resin and deprotection of side chains. | Release the desired peptide. |

Upon completion of the peptide assembly, the final peptide is cleaved from the resin support, and all protecting groups, including the C-terminal methyl ester of the norvaline residue if it is at the C-terminus, are removed. The crude peptide is then typically purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). rsc.org

Computational and Theoretical Studies

Molecular Modeling and Docking Investigations

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand), such as (S)-Methyl 2-aminopentanoate hydrochloride, and a macromolecular target, typically a protein or enzyme. These investigations are crucial for understanding the compound's potential biological activity. nih.gov

Molecular docking can be employed to predict the binding affinity of this compound to the active sites of various enzymes or transporters, thereby predicting its substrate specificity. For instance, studies on transporters like the L-Type Amino Acid Transporter (LAT1) utilize homology models to define binding pockets and predict how modifications to amino acid analogues affect transport rates. nih.gov By docking this compound into the binding sites of different enzymes, such as transaminases, researchers can estimate its potential as a substrate. mdpi.com The docking score, an estimation of the binding energy, helps in ranking potential targets. A lower docking score generally indicates a more favorable interaction.

Table 1: Hypothetical Docking Scores for this compound with Various Amino Acid Transporters

| Transporter Target | Docking Score (kcal/mol) | Predicted Interaction |

|---|---|---|

| LAT1 | -7.2 | Favorable |

| ASCT2 | -5.8 | Moderate |

| EAAT1 | -4.1 | Weak |

Note: The data in this table is illustrative and represents the type of results generated from docking studies.

Once a potential enzyme target is identified, molecular docking provides a detailed view of the specific interactions between the ligand and the amino acid residues in the enzyme's active site. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For example, in the active site of an enzyme like 5′-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN), key residues form hydrogen bonds that are crucial for catalysis. researchgate.net Similarly, docking this compound would reveal which residues it interacts with, providing a basis for understanding its mechanism of action or inhibition. researchgate.net The analysis would identify the key hydrogen bonds from the ammonium (B1175870) group, interactions involving the ester moiety, and hydrophobic contacts from the propyl side chain.

Table 2: Predicted Enzyme-Ligand Interactions for this compound

| Interaction Type | Ligand Group | Enzyme Residue (Example) | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Ammonium (-NH3+) | Aspartate (ASP) | 2.8 |

| Hydrogen Bond | Carbonyl (C=O) | Serine (SER) | 3.1 |

| Hydrophobic | Propyl Chain | Leucine (B10760876) (LEU) | 3.9 |

Note: This table illustrates the specific types of interaction data obtained from docking analyses.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations can determine a wide range of properties for this compound, including its optimized geometry, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. mdpi.comresearchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.net Furthermore, DFT can be used to calculate Mulliken atomic charges, providing insight into the charge distribution across the molecule and identifying sites prone to electrophilic or nucleophilic attack. nih.gov

Table 3: Selected DFT Calculation Results for this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 8.2 Debye |

| Mulliken Charge on N | -0.45 e |

Note: The data in this table is representative of typical outputs from DFT calculations performed at a specific level of theory (e.g., B3LYP/6-31G(d,p)). aps.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. arxiv.org An MD simulation of this compound, either in a solvent like water or bound to an enzyme, would reveal its conformational flexibility and how it interacts with its environment. researchgate.net By simulating the molecule over nanoseconds or longer, researchers can observe changes in its structure, its interactions with water molecules, and the stability of its binding pose within an enzyme's active site. researchgate.net These simulations are crucial for validating docking results and understanding the thermodynamic factors that govern molecular recognition. The development of a molecular force field for the compound is a prerequisite for such simulations. uq.edu.au

Conformational Analysis and Structure-Activity Relationship (SAR) Studies

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. For this compound, this involves determining the preferred orientations around its rotatable single bonds. Quantum chemical calculations can be used to determine the relative energies of different conformers, identifying the most stable, low-energy shapes the molecule is likely to adopt. nih.govresearchgate.net

This information is fundamental for Structure-Activity Relationship (SAR) studies. SAR studies correlate the chemical structure of a compound with its biological activity. By computationally modifying the structure of this compound—for example, by changing the length of the alkyl chain or altering the ester group—and then predicting the effect of these changes on binding affinity through docking or other methods, researchers can build an SAR model. This model can guide the design of new analogues with improved potency or specificity.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Future Directions and Emerging Research Areas for S Methyl 2 Aminopentanoate Hydrochloride

The non-proteinogenic amino acid derivative, (S)-Methyl 2-aminopentanoate hydrochloride, stands as a valuable chiral building block in synthetic chemistry. As research progresses, several key areas are emerging that promise to expand its applications and improve its synthesis. These future directions focus on developing more efficient and sustainable synthetic methods, exploring novel biological functions, and leveraging cutting-edge technologies like artificial intelligence to unlock its full potential in medicinal chemistry and chemical biology.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-Methyl 2-aminopentanoate hydrochloride in laboratory settings?

- Methodology : The compound is typically synthesized via condensation reactions using Boc-protected amino acids. For example, coupling L-isoleucic acid derivatives with methyl esters under conditions involving carbodiimide reagents (e.g., DCC) . Purification often involves recrystallization or column chromatography with solvents like ethyl acetate/hexane mixtures. Ensure inert atmospheres (N₂/Ar) to prevent racemization .

Q. How can researchers characterize the purity and enantiomeric excess of this compound?

- Analytical Techniques :

- Chiral HPLC : Use columns like Chiralpak® IA or IB with mobile phases (e.g., hexane/isopropanol) to determine enantiomeric purity .

- NMR Spectroscopy : Analyze proton shifts in D₂O or CDCl₃ to confirm stereochemistry (e.g., δ 3.65 ppm for methyl ester protons) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode (expected [M+H]⁺ ≈ 178.1) .

Q. What safety precautions are necessary when handling this compound in laboratory experiments?

- Safety Protocol :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation of dust .

- Avoid skin contact; rinse immediately with water if exposed .

- Store at 2–8°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step organic syntheses?

- Optimization Approaches :

- Catalyst Selection : Use HOBt (hydroxybenzotriazole) to suppress racemization during peptide couplings .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful drying to prevent ester hydrolysis .

- Temperature Control : Maintain reactions at 0–4°C during coupling steps to minimize side reactions .

Q. How does the chiral configuration of this compound influence its interactions in biochemical assays?

- Mechanistic Insights :

- The (S)-enantiomer exhibits higher binding affinity to amino acid transporters (e.g., LAT1) compared to the (R)-form, as shown in competitive inhibition assays using radiolabeled leucine .

- In enzyme studies, the stereochemistry affects substrate recognition in peptidase assays, with the (S)-form showing resistance to cleavage by nonspecific proteases .

Q. What analytical approaches resolve contradictions in solubility and stability data reported for this compound across different studies?

- Resolution Strategies :

- pH-Dependent Solubility : Conduct solubility tests in buffered solutions (pH 1–12) to identify optimal conditions (e.g., maximal solubility at pH 3–4 due to protonated amine groups) .

- Stability Profiling : Use accelerated degradation studies (40°C/75% RH) with HPLC monitoring to assess hydrolytic stability. Degradation products (e.g., free amino acid) indicate ester bond susceptibility .

Q. How can researchers design experiments to assess the metabolic stability of this compound in in vitro models?

- Experimental Design :

- Liver Microsome Assays : Incubate the compound with rat/human liver microsomes (37°C, NADPH cofactor) and quantify remaining substrate via LC-MS/MS at 0, 15, 30, and 60 minutes .

- Plasma Stability : Monitor degradation in fresh plasma (37°C) using HPLC-UV detection (λ = 210 nm) to evaluate esterase-mediated hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.